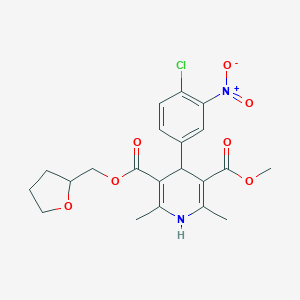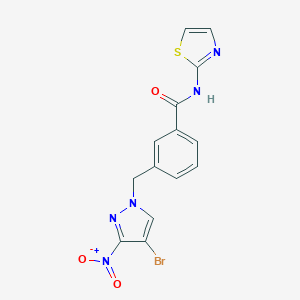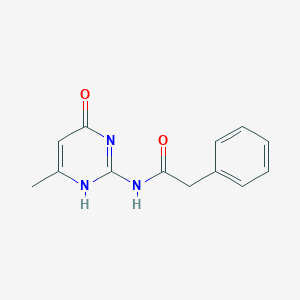
3-Methyl 5-(tetrahydro-2-furanylmethyl) 4-{4-chloro-3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl 5-(tetrahydro-2-furanylmethyl) 4-{4-chloro-3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate is a chemical compound that has been widely studied for its potential application in scientific research. It is a complex molecule that has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been extensively investigated.
作用机制
The mechanism of action of 3-Methyl 5-(tetrahydro-2-furanylmethyl) 4-{4-chloro-3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins involved in the growth and proliferation of cancer cells, as well as the replication of viruses.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits a range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells, as well as inhibit the production of inflammatory cytokines. It has also been shown to have a protective effect on the liver, reducing liver damage caused by certain toxins.
实验室实验的优点和局限性
One advantage of using 3-Methyl 5-(tetrahydro-2-furanylmethyl) 4-{4-chloro-3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate in lab experiments is its potential as a therapeutic agent for the treatment of cancer and viral infections. However, one limitation is its complex structure, which may make it difficult to synthesize and purify.
未来方向
There are several future directions for the study of 3-Methyl 5-(tetrahydro-2-furanylmethyl) 4-{4-chloro-3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate. One direction is the development of new synthetic methods that are more efficient and cost-effective. Another direction is the investigation of its potential as a therapeutic agent for the treatment of other diseases, such as neurodegenerative disorders. Additionally, further research is needed to fully understand its mechanism of action and to optimize its pharmacological properties for clinical use.
In conclusion, this compound is a complex molecule that has been extensively studied for its potential application in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential as a therapeutic agent for the treatment of various diseases.
合成方法
The synthesis of 3-Methyl 5-(tetrahydro-2-furanylmethyl) 4-{4-chloro-3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate has been achieved using several methods. One of the most commonly used methods involves the reaction of 4-chloro-3-nitrobenzaldehyde with 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylic acid in the presence of a base such as triethylamine. The resulting compound is then reacted with tetrahydro-2-furanylmethyl bromide and methyl iodide to yield the final product.
科学研究应用
3-Methyl 5-(tetrahydro-2-furanylmethyl) 4-{4-chloro-3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate has been studied for its potential application in scientific research, particularly in the field of medicinal chemistry. It has been shown to exhibit antitumor, antiviral, and anti-inflammatory properties, making it a promising candidate for the development of new drugs.
属性
分子式 |
C21H23ClN2O7 |
|---|---|
分子量 |
450.9 g/mol |
IUPAC 名称 |
3-O-methyl 5-O-(oxolan-2-ylmethyl) 4-(4-chloro-3-nitrophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C21H23ClN2O7/c1-11-17(20(25)29-3)19(13-6-7-15(22)16(9-13)24(27)28)18(12(2)23-11)21(26)31-10-14-5-4-8-30-14/h6-7,9,14,19,23H,4-5,8,10H2,1-3H3 |
InChI 键 |
CXORZIXYLGMBKX-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCC2CCCO2)C3=CC(=C(C=C3)Cl)[N+](=O)[O-])C(=O)OC |
规范 SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCC2CCCO2)C3=CC(=C(C=C3)Cl)[N+](=O)[O-])C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(5-bromo-1,3-thiazol-2-yl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide](/img/structure/B280451.png)
![1-[(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-4-(2-furoyl)piperazine](/img/structure/B280453.png)
![N-[4-(azepan-1-ylsulfonyl)phenyl]-5-[(4-fluorophenoxy)methyl]furan-2-carboxamide](/img/structure/B280454.png)
![N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]tetrahydro-2-furancarboxamide](/img/structure/B280457.png)
![4-{5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoyl}morpholine](/img/structure/B280458.png)

![N-{2-[(4-chlorophenyl)sulfanyl]phenyl}-1-ethyl-1H-pyrazole-4-carboxamide](/img/structure/B280460.png)
![1-(1-Adamantyl)-3-[1-(phenylmethyl)-4-pyrazolyl]urea](/img/structure/B280461.png)


![5,6-dichloro-1-{[2'-(2-trityl-2H-tetraazol-5-yl)[1,1'-biphenyl]-4-yl]methyl}-1H-benzimidazole](/img/structure/B280465.png)
![1-[2-(4-Cyclopentyloxy-3-methoxyphenyl)ethyl]-3-(3,5-dichloropyridin-4-yl)thiourea](/img/structure/B280472.png)
![ethyl 2-(2-methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-1-ium-1-yl)acetate](/img/structure/B280474.png)
![1,3,6-trimethyl-1H,4H-pyrido[2,1-c][1,2,4]triazin-5-ium](/img/structure/B280475.png)
